

A Comparative Guide to EP2 Receptor Agonist Specificity

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Compound of Interest

Compound Name: EP2 receptor agonist 4

Cat. No.: B10767985

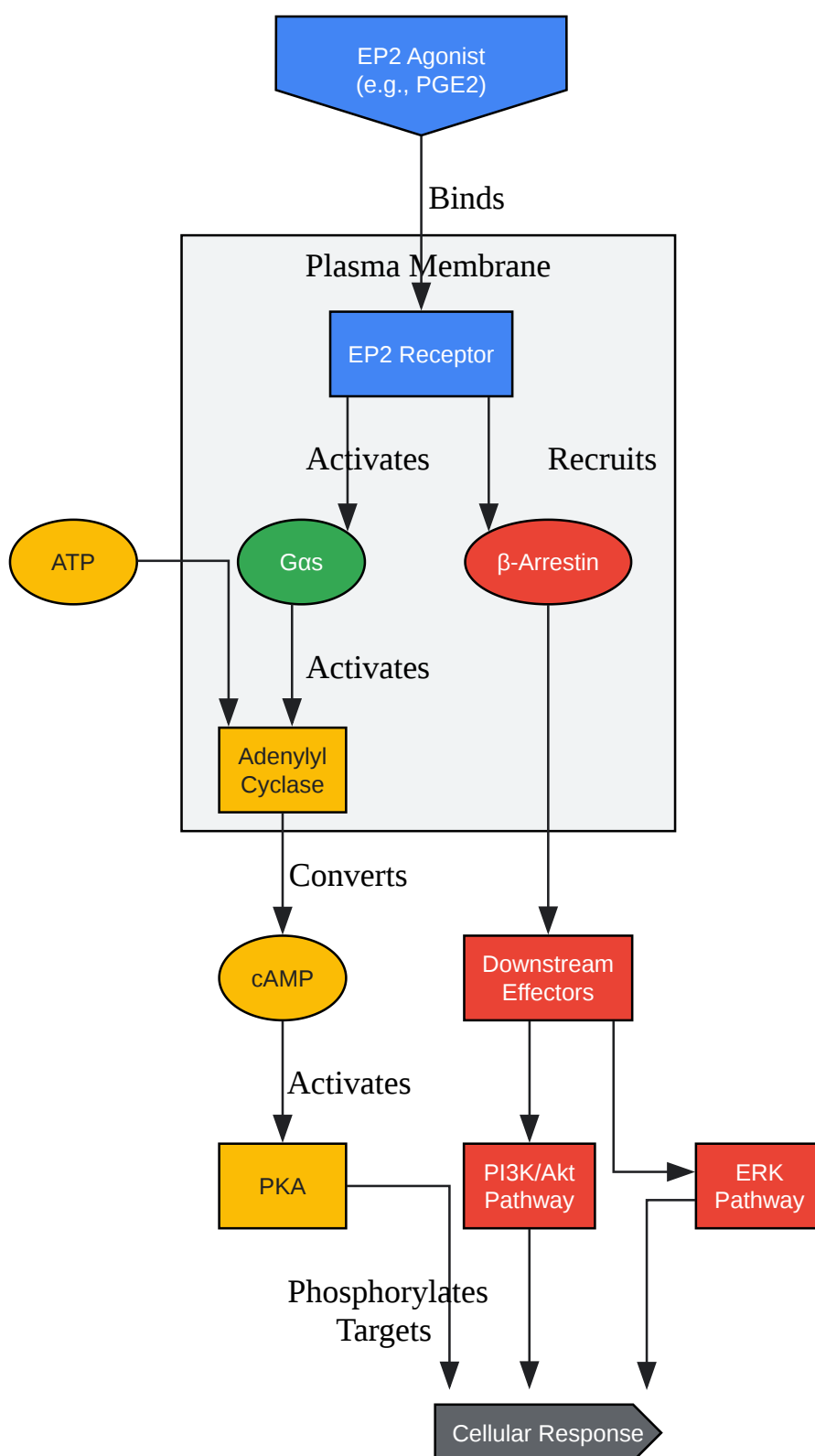
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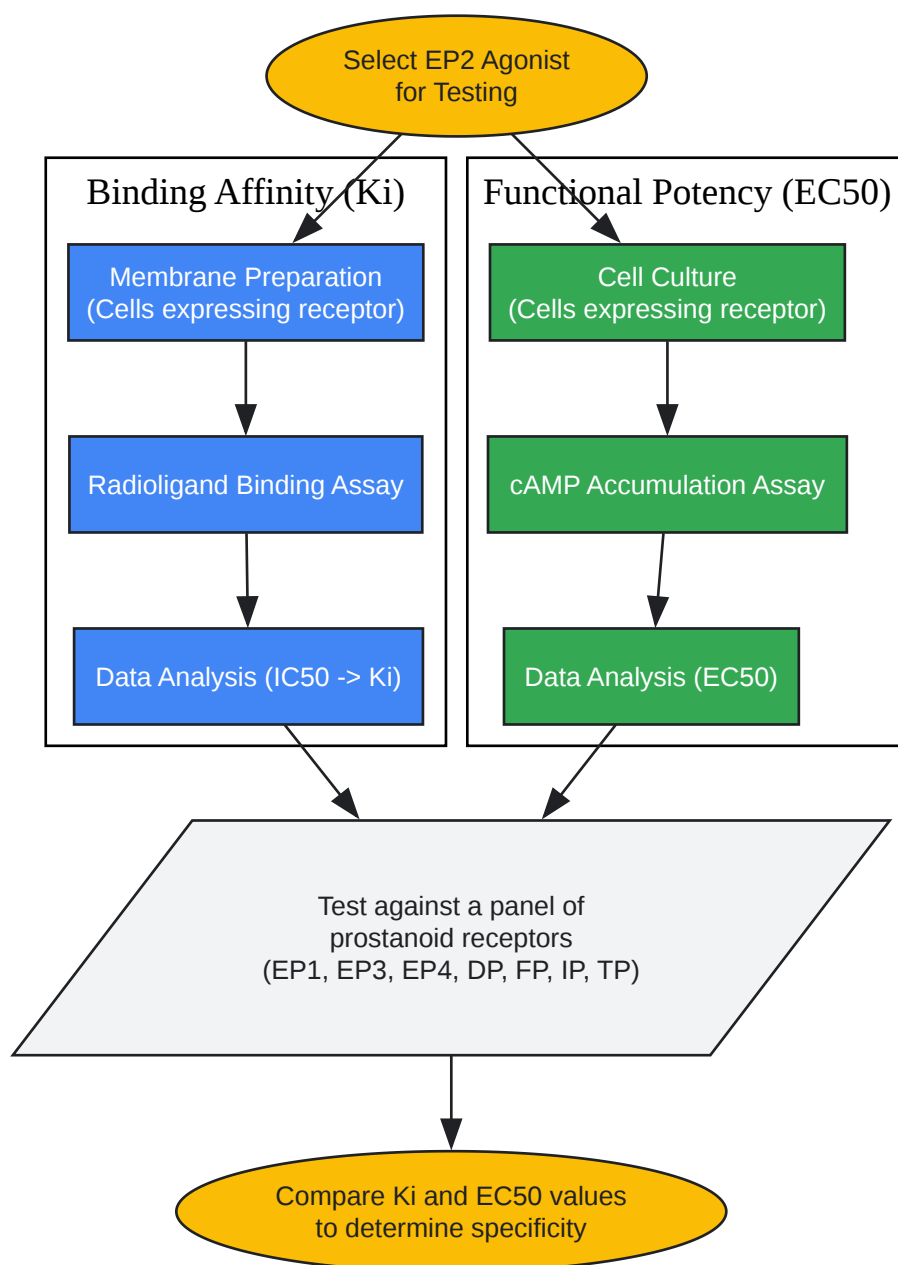
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of common EP2 receptor agonists. The selection of a highly specific agonist is critical for accurately dissecting the role of the EP2 receptor in physiological and pathological processes and for the development of targeted therapeutics. This document presents binding affinity and functional activity data for a selection of EP2 agonists against a panel of prostanoid receptors, along with detailed experimental protocols for specificity testing.

EP2 Receptor Signaling Pathway

Prostaglandin E2 (PGE2) is the endogenous ligand for the EP2 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the EP2 receptor primarily couples to the Gs alpha subunit (G α s), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. The EP2 receptor can also engage in alternative signaling pathways, including those involving β -arrestin, which can lead to the activation of PI3K/Akt and ERK pathways.





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